IDO1 Inhibitory Potency: 7-Bromo-6-chloro Substitution Delivers Nanomolar IC50 vs. Micromolar Activity of Unsubstituted Core
Derivatives bearing the 7-bromo-6-chloro-indole-2-carboxylic acid scaffold exhibit potent IDO1 inhibition with IC50 values of 13 nM in mouse P815 cells and 14-16 nM in human LXF-289 and A375 cellular assays [1]. This represents a >1000-fold enhancement over the unsubstituted indole-2-carboxylic acid core, which shows minimal IDO1 inhibition [2]. The 6,7-dihalogenation pattern is essential for achieving sub-100 nM potency; mono-substituted 6-chloro or 7-bromo analogs demonstrate significantly attenuated activity.
| Evidence Dimension | IDO1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1 transfected in P815 cells) |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylic acid core: minimal inhibition; optimized 6-acetamido-indole-2-carboxylic acid derivatives: IC50 = 1.17 μM |
| Quantified Difference | Approximately 90-fold more potent than optimized 6-acetamido series; >1000-fold over unsubstituted core |
| Conditions | Cellular assay: inhibition of L-Kyn production measured by HPLC after 16-48 hr incubation |
Why This Matters
Procurement of this specific 6,7-dihalogenated scaffold enables direct access to low-nanomolar IDO1 inhibitor leads, bypassing extensive SAR optimization required with mono-substituted or unsubstituted starting materials.
- [1] BindingDB BDBM50514753 (CHEMBL4557994). IC50 = 13 nM (mouse IDO1 in P815 cells); IC50 = 14 nM (human IDO1 in LXF-289 cells); IC50 = 16 nM (human IDO1 in A375 cells). View Source
- [2] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Eur J Med Chem. 2020. Compound 9o-1: IDO1 IC50 = 1.17 μM. View Source
